molecular formula C30H20ClNO3 B340801 2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHYL 2-(4-CHLOROPHENYL)QUINOLINE-4-CARBOXYLATE

2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHYL 2-(4-CHLOROPHENYL)QUINOLINE-4-CARBOXYLATE

Cat. No.: B340801
M. Wt: 477.9 g/mol
InChI Key: FJWDZJDRMCXMLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,1’-Biphenyl-4-yl)-2-oxoethyl 2-(4-chlorophenyl)quinoline-4-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of oncology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1’-Biphenyl-4-yl)-2-oxoethyl 2-(4-chlorophenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-(4-chlorophenyl)quinoline-4-carboxylic acid with 2-(1,1’-Biphenyl-4-yl)-2-oxoethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,1’-Biphenyl-4-yl)-2-oxoethyl 2-(4-chlorophenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(1,1’-Biphenyl-4-yl)-2-oxoethyl 2-(4-chlorophenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound is believed to inhibit key enzymes involved in cell proliferation and survival pathways. This leads to the induction of apoptosis (programmed cell death) in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)quinoline-4-carboxylic acid: A precursor in the synthesis of the target compound.

    2-(1,1’-Biphenyl-4-yl)-2-oxoethyl chloride: Another precursor used in the synthesis.

    Quinoline derivatives: A broad class of compounds with diverse biological activities.

Uniqueness

2-(1,1’-Biphenyl-4-yl)-2-oxoethyl 2-(4-chlorophenyl)quinoline-4-carboxylate stands out due to its unique combination of structural features, which contribute to its specific biological activities. The presence of both biphenyl and quinoline moieties enhances its ability to interact with various biological targets, making it a promising candidate for further research and development.

Properties

Molecular Formula

C30H20ClNO3

Molecular Weight

477.9 g/mol

IUPAC Name

[2-oxo-2-(4-phenylphenyl)ethyl] 2-(4-chlorophenyl)quinoline-4-carboxylate

InChI

InChI=1S/C30H20ClNO3/c31-24-16-14-22(15-17-24)28-18-26(25-8-4-5-9-27(25)32-28)30(34)35-19-29(33)23-12-10-21(11-13-23)20-6-2-1-3-7-20/h1-18H,19H2

InChI Key

FJWDZJDRMCXMLH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(C=C5)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(C=C5)Cl

Origin of Product

United States

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